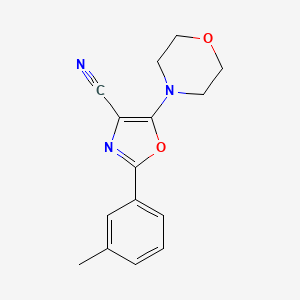
1-isopropyl-4-piperidinone N-phenylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-piperidinone N-phenylthiosemicarbazone (IPPPTSC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiosemicarbazone derivative of 1-isopropyl-4-piperidinone and is used in various studies as a reagent for the detection of various metal ions.
Mécanisme D'action
The mechanism of action of 1-isopropyl-4-piperidinone N-phenylthiosemicarbazone is based on the formation of a complex with metal ions. The thiosemicarbazone moiety of this compound acts as a ligand and forms a coordination complex with metal ions. The complex formation is driven by the formation of covalent bonds between the metal ion and the sulfur and nitrogen atoms of the thiosemicarbazone moiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-isopropyl-4-piperidinone N-phenylthiosemicarbazone has several advantages as a reagent for the detection of metal ions. It is easy to synthesize, stable, and has a high selectivity towards metal ions. However, this compound has some limitations, such as its low solubility in water, which can limit its use in aqueous solutions. This compound is also sensitive to pH changes, which can affect its metal ion binding properties.
Orientations Futures
1-isopropyl-4-piperidinone N-phenylthiosemicarbazone has several potential applications in various fields, such as environmental monitoring, biomedical imaging, and drug development. Future research can focus on the development of new sensors based on this compound for the detection of metal ions in complex matrices. The use of this compound as a drug candidate for the treatment of cancer and inflammatory diseases can also be explored. Further studies can also focus on the modification of this compound to improve its solubility and metal ion binding properties.
Méthodes De Synthèse
The synthesis of 1-isopropyl-4-piperidinone N-phenylthiosemicarbazone involves the reaction of 1-isopropyl-4-piperidinone with thiosemicarbazide in the presence of an acid catalyst. The reaction results in the formation of this compound as a yellow crystalline solid. The yield of the reaction depends on the reaction conditions, such as the temperature, reaction time, and the concentration of the reactants.
Applications De Recherche Scientifique
1-isopropyl-4-piperidinone N-phenylthiosemicarbazone has been widely used in scientific research as a reagent for the detection of various metal ions. It forms a complex with metal ions such as copper, nickel, and zinc, which can be detected using various analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and electrochemistry. This compound has also been used in the development of sensors for the detection of metal ions in environmental and biological samples.
Propriétés
IUPAC Name |
1-phenyl-3-[(1-propan-2-ylpiperidin-4-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c1-12(2)19-10-8-14(9-11-19)17-18-15(20)16-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRAZWCWOOPNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=NNC(=S)NC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)

![3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)

![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)


![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)

